Boc-D-alanine
Overview
Description
Boc-D-alanine, also known as N-tert-Boc-D-alanine, is an N-Boc-protected form of D-Alanine . D-Alanine is an amino acid that is commonly found in bacteria, such as Streptococcus faecalis. It is essential for the biosynthesis of peptidoglycan crosslinking sub-units that are used for bacterial cell walls .
Synthesis Analysis
Boc-D-alanine and its related derivatives were synthesized in a lab . The synthesis of Boc-D-alanine involves the use of tetrahydrofuran (THF), compound (IV), and triethylamine .
Molecular Structure Analysis
The molecular formula of Boc-D-alanine is C8H15NO4 . Its molecular weight is 189.21 g/mol . The IUPAC name is (2 R )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .
Chemical Reactions Analysis
Boc-D-alanine has been used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues . It has also been used in the resolution of racemic mixtures of 3,3′-bis(benzyloxy)-1,1′-binaphthalene-2,2′-diol .
Physical And Chemical Properties Analysis
Boc-D-alanine is a white to slight yellow to beige powder . It has a melting point of 75-84 ºC . It is soluble in Chloroform, DMSO, and Methanol .
Scientific Research Applications
Inhibition of Bacterial Peptidoglycan Biosynthesis : (1-Aminoethyl)boronic acid, an analogue of alanine, inhibits alanine racemase and D-alanine:D-alanine ligase, which are crucial enzymes in bacterial peptidoglycan biosynthesis. This inhibition is important for developing antibacterial agents (Duncan et al., 1989).
Study of Intracellular Elastase-like Enzymes : Boc-Ala-SNp, a thiol ester, has been used as a substrate to study elastase-like enzymes in human neutrophils, indicating potential applications in studying intracellular enzyme activities (Clark et al., 1980).
Synthesis of DNA Binding Polyamides : Solid-phase methods using Boc monomers have been applied for the synthesis of DNA binding polyamides, highlighting its role in genetic research and potential therapeutic applications (Belitsky et al., 2002).
Polymerization of D,L-alanine-NCA : Studies on the polymerization of D,L-alanine-NCA and its stereospecificity have shed light on the synthesis of polypeptides, contributing to materials science and biotechnology (Kricheldorf & Hull, 1979).
Capillary Electrophoresis Applications : Boc-D-alanine has been used in the development of analytical methods for detecting D-alanine in human plasma, demonstrating its utility in clinical diagnostics (Zhao et al., 2006).
Synthesis of Chiral Methacrylate Polymers : The synthesis of methacrylate containing Boc-D-alanine as a chiral monomer has been explored for creating polymers with potential applications in drug delivery and biotechnology (Kumar et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348467 | |
Record name | Boc-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-alanine | |
CAS RN |
7764-95-6 | |
Record name | BOC-D-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7764-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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